

Application Notes and Protocols for Evaluating GLPG-3221 Potency

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the key assays used to evaluate the potency of **GLPG-3221**, a C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The described methods are based on the primary publication detailing the discovery and characterization of **GLPG-3221** (also known as ABBV-3221).

Introduction

GLPG-3221 is a novel C2 corrector developed to address the trafficking defect of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). It is designed to be used in a triple combination therapy with a C1 corrector and a potentiator to achieve maximal restoration of CFTR function. The potency of **GLPG-3221** is determined through a combination of a cell-based protein expression assay and a functional electrophysiological assay on primary human bronchial epithelial cells.

Quantitative Data Summary

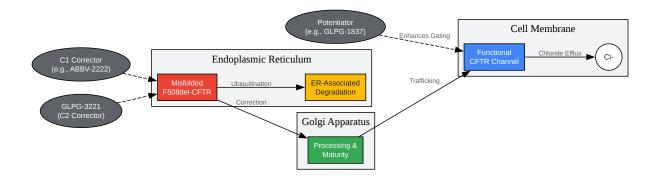
The potency of **GLPG-3221** was evaluated in the context of a triple combination therapy. The following table summarizes the key quantitative data.



Assay	Compound Combinatio n	Cell Type	Parameter	Value	Reference
HBE-TECC Assay	GLPG-3221 + ABBV-2222 (0.15 μM) + GLPG-1837 (0.75 μM)	Primary Human Bronchial Epithelial (F508del)	EC50	105 nM	[1]

Signaling Pathway and Experimental Workflow

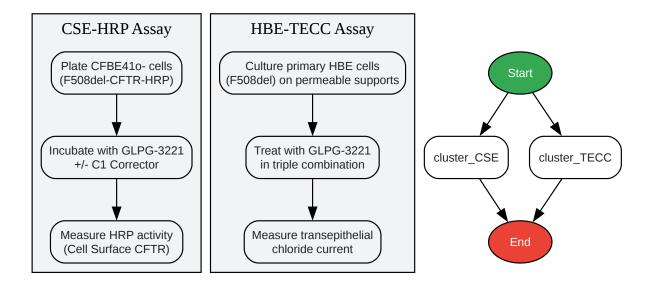
The following diagrams illustrate the mechanism of action of CFTR correctors and the general workflow of the potency assays.



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Mechanism of CFTR corrector and potentiator action.





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References

- 1. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
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